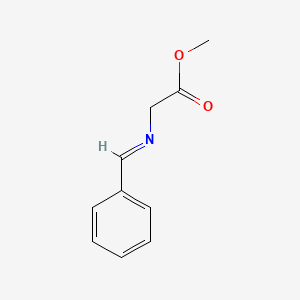

Methyl 2-(benzylideneamino)acetate

Description

The exact mass of the compound Methyl 2-(benzylideneamino)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(benzylideneamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(benzylideneamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIONBBMZSLNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400212 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66646-88-6 | |

| Record name | Methyl 2-(benzylideneamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl [(phenylmethylidene)amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Schiff Bases from Glycine Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of Schiff bases derived from glycine methyl ester. It is designed for researchers, scientists, and professionals in the field of drug development who are interested in leveraging these versatile compounds. The guide moves beyond a simple recitation of protocols to offer a deep understanding of the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for successful synthesis and application. We will delve into the mechanistic intricacies of Schiff base formation, provide detailed and validated experimental workflows, and explore the diverse applications of these compounds, particularly as intermediates in the synthesis of novel amino acids and as ligands in coordination chemistry with therapeutic potential.

Introduction: The Significance of Schiff Bases in Modern Chemistry and Drug Discovery

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone[1]. The formation of the azomethine linkage is a reversible reaction that generally takes place under acid or base catalysis, or with the application of heat[1].

The versatility of Schiff bases stems from the electrophilic carbon and nucleophilic nitrogen within the C=N bond, which provides numerous opportunities for binding with various electrophiles and nucleophiles. This reactivity makes them valuable intermediates in organic synthesis, for instance, in the preparation of amino acids. Furthermore, their ability to form stable complexes with a wide range of metal ions has positioned them as crucial ligands in coordination chemistry, leading to the development of novel therapeutic agents and catalysts[2][3].

Glycine methyl ester, as the simplest amino acid ester, serves as a readily available and cost-effective starting material for the synthesis of a diverse array of Schiff bases. Its hydrochloride salt is particularly useful due to its stability, as the free ester can be prone to polymerization or conversion to diketopiperazine[4]. The resulting Schiff bases of glycine methyl ester are pivotal precursors for the asymmetric synthesis of other amino acids and have found applications in pharmaceuticals, agrochemicals, and material science[5][6].

The Chemistry of Schiff Base Formation: A Mechanistic Overview

The synthesis of a Schiff base from glycine methyl ester and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a weak acid or base.

The generally accepted mechanism involves two key stages:

-

Nucleophilic Addition: The nitrogen atom of the primary amine in glycine methyl ester, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. The removal of water is crucial to drive the equilibrium towards the product.

Below is a visual representation of the reaction mechanism.

Caption: General mechanism of Schiff base formation from glycine methyl ester.

Experimental Protocols for the Synthesis of Glycine Methyl Ester Schiff Bases

The choice of reaction conditions is critical for the successful synthesis of Schiff bases from glycine methyl ester. Factors such as the reactivity of the carbonyl compound, the choice of solvent, the presence and type of catalyst, and the method for water removal all play a significant role. Glycine methyl ester is commonly used in its hydrochloride salt form, which requires the addition of a base to liberate the free amine in situ[4][7][8].

General Considerations

-

Starting Materials: Glycine methyl ester hydrochloride is a stable, white, water-soluble solid[4][9]. It can be synthesized by treating glycine with thionyl chloride in methanol[10]. A variety of aldehydes and ketones can be used, with aromatic aldehydes generally being more reactive than ketones.

-

Solvents: The choice of solvent depends on the specific reactants and conditions. Methanol and ethanol are common choices as they readily dissolve the starting materials[2][7]. For reactions requiring azeotropic removal of water, solvents like toluene or dichloroethane are employed in conjunction with a Dean-Stark apparatus[6][8].

-

Base: When starting with glycine methyl ester hydrochloride, a base is required to neutralize the HCl and free the primary amine. Common bases include triethylamine (TEA), diisopropylethylamine (DIEA), and potassium hydroxide (KOH)[7][8][11]. The choice of base can influence reaction rates and yields.

Protocol 1: Synthesis of (E)-methyl 2-((2-hydroxy-4-(tetradecyloxy)benzylidene)amino)acetate

This protocol describes the synthesis of a specific Schiff base from a substituted salicylaldehyde and glycine methyl ester hydrochloride, as reported in the literature[7].

Materials:

-

2-hydroxy-4-(tetradecyloxy)benzaldehyde

-

Glycine methyl ester hydrochloride

-

Methanol

-

Triethylamine (TEA)

Procedure:

-

Dissolve 2-hydroxy-4-(tetradecyloxy)benzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add glycine methyl ester hydrochloride (1 equivalent) to the solution.

-

Add triethylamine (1 equivalent) to the reaction mixture to act as a base.

-

Stir the reaction mixture at approximately 55°C for about 6 hours.

-

Upon completion of the reaction (monitored by TLC), reduce the volume of the reaction mixture.

-

Cool the mixture to a low temperature to induce precipitation of the yellow-colored product.

-

Filter the precipitate, wash with cold methanol, and dry under vacuum.

Protocol 2: Synthesis of N-(Diphenylmethylene)glycine methyl ester

This protocol details the synthesis of a benzophenone-derived Schiff base, a common intermediate in amino acid synthesis, using a Dean-Stark apparatus for water removal[6][8].

Materials:

-

Benzophenone

-

Glycine methyl ester hydrochloride

-

Toluene

-

Diisopropylethylamine (DIEA)

Procedure:

-

Charge a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with benzophenone (2 equivalents) and glycine methyl ester hydrochloride (1 equivalent).

-

Add toluene to create a suspension.

-

Heat the suspension to reflux.

-

Slowly add diisopropylethylamine (DIEA) (2 equivalents) to the refluxing mixture over a period of three hours using a syringe pump.

-

Continue to stir the resulting pale yellow solution at reflux for an additional hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water (2 x 50 mL).

-

Separate the organic layer and concentrate it in vacuo to obtain the product.

Below is a workflow diagram for the synthesis of N-(Diphenylmethylene)glycine methyl ester.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. scispace.com [scispace.com]

- 3. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. eresearchco.com [eresearchco.com]

Technical Guide: Solubility Profile & Handling of Methyl 2-(benzylideneamino)acetate

Executive Summary

Methyl 2-(benzylideneamino)acetate (CAS: 66646-88-6), a Schiff base derived from benzaldehyde and glycine methyl ester, serves as a critical intermediate in the synthesis of

This guide provides a definitive technical analysis of its solubility profile. Unlike simple salts, this compound exhibits a solubility window dictated by its lipophilic benzylidene moiety and the polarizable ester group. Key Finding: The compound is highly soluble in chlorinated and polar aprotic solvents (DCM, DMSO), moderately soluble in hot alcohols (Ethanol), and practically insoluble in water and non-polar alkanes (Hexane), making the latter ideal for precipitation and purification.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Understanding the solubility requires analyzing the molecular forces at play. The molecule consists of three distinct regions:[1][2]

-

Benzylidene Ring: A lipophilic, aromatic domain promoting

- -

Imine Linkage (-N=CH-): A dipole-generating center susceptible to hydrolysis in aqueous acid.

-

Methyl Ester (-COOCH

): A hydrogen-bond acceptor (but not donor) that imparts moderate polarity.

| Property | Specification |

| IUPAC Name | Methyl 2-[(E)-benzylideneamino]acetate |

| CAS Number | 66646-88-6 |

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| Physical State | White to off-white crystalline solid |

| LogP (Predicted) | ~1.6 (Moderate Lipophilicity) |

Solubility Profile in Organic Solvents

The following data summarizes the solubility behavior based on polarity matching and experimental purification protocols.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High | Primary solvent for extraction and synthesis. |

| Chlorinated | Chloroform ( | High | Excellent for NMR analysis and homogeneous reactions. |

| Polar Aprotic | DMSO / DMF | High | Used for biological assays; difficult to remove post-processing. |

| Polar Protic | Ethanol (EtOH) | Moderate (T-dependent) | Ideal Recrystallization Solvent. Soluble at reflux; crystallizes on cooling. |

| Polar Protic | Methanol (MeOH) | Moderate | Good for synthesis; higher solubility than EtOH. |

| Ethers | Diethyl Ether / THF | Moderate to High | Soluble; THF is preferred for dry organometallic reactions. |

| Non-Polar | Hexane / Pentane | Insoluble | Anti-solvent. Used to precipitate the product from DCM or Ether. |

| Aqueous | Water | Insoluble / Unstable | Warning: Rapid hydrolysis occurs in acidic aqueous media. |

Thermodynamic Mechanism

-

Like Dissolves Like: The aromatic ring drives solubility in DCM and Toluene via dispersion forces.

-

Recrystallization Logic: In Ethanol, the entropy of mixing is favorable only at high temperatures (

C). Upon cooling, the crystal lattice energy dominates, forcing precipitation. This temperature-dependent solubility is the basis for purification. -

Hydrolytic Instability: In water, the imine bond is susceptible to nucleophilic attack, reverting to benzaldehyde and glycine methyl ester. Therefore, aqueous solubility testing is not recommended for stock solution preparation.

Experimental Protocols

Protocol: Determination of Saturation Solubility (Gravimetric)

Use this standard operating procedure (SOP) to generate precise quantitative data (g/L) for your specific batch.

Objective: Determine the maximum mass of solute dissolved in a specific solvent at 25°C.

Materials:

-

Methyl 2-(benzylideneamino)acetate (Dry powder)

-

Target Solvent (HPLC Grade)

-

0.45

m PTFE Syringe Filter (Hydrophobic) -

Analytical Balance (0.01 mg precision)

Workflow:

-

Saturation: Add excess solid (approx. 100 mg) to 2 mL of solvent in a sealed vial.

-

Equilibration: Vortex for 10 minutes, then sonicate for 30 minutes at 25°C. Allow to stand for 4 hours to ensure equilibrium.

-

Filtration: Draw the supernatant into a syringe and filter through the 0.45

m PTFE filter into a pre-weighed vial ( -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C.

-

Quantification: Weigh the vial with the dry residue (

).

Calculation:

Visualization: Solubility Determination Workflow

Caption: Step-by-step gravimetric workflow for determining quantitative solubility limits.

Synthesis & Purification Application

The solubility profile dictates the standard synthesis route. The reaction is an equilibrium condensation; water removal is key.

Synthesis Reaction:

Purification Strategy:

-

Extraction: The crude reaction mixture is diluted with DCM (High solubility) and washed with brine.

-

Drying: Organic layer dried over

(removes water to prevent hydrolysis). -

Recrystallization: The residue is redissolved in minimal boiling Ethanol . Cooling to 0°C yields pure crystals.

Visualization: Synthesis & Purification Logic

Caption: Purification flowchart leveraging differential solubility in DCM (high) and Ethanol (T-dependent).

References

-

Lawan, I. Y., et al. (2020). Schiff Base of Metal Complex Derived from Glycine and Benzaldehyde.[3] Earthline Journal of Chemical Sciences. Link

-

PubChem Database. (n.d.). Methyl 2-(benzylideneamino)acetate (CID 132550307). National Center for Biotechnology Information. Link

-

ChemicalBook. (2023). (E)-Methyl 2-(benzylideneamino)acetate Properties and Suppliers. Link

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

Sources

A Technical Guide to the Spectroscopic Data of Methyl 2-(benzylideneamino)acetate

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2-(benzylideneamino)acetate, a Schiff base derived from glycine methyl ester and benzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characterization through modern spectroscopic techniques.

Introduction

Methyl 2-(benzylideneamino)acetate, with the chemical formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol , is a significant organic compound in the field of medicinal chemistry and organic synthesis.[1] Schiff bases, characterized by the azomethine (-C=N-) functional group, are known for their diverse biological activities and their role as versatile intermediates in the synthesis of various bioactive molecules. A thorough understanding of the spectroscopic properties of Methyl 2-(benzylideneamino)acetate is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. The interpretations are based on established principles of spectroscopy and data from analogous structures, providing a robust framework for researchers working with this and similar molecules.

Molecular Structure and Synthesis

The synthesis of Methyl 2-(benzylideneamino)acetate is typically achieved through the condensation reaction of glycine methyl ester with benzaldehyde. This reaction is a classic example of Schiff base formation, involving the nucleophilic attack of the primary amine of the glycine ester on the carbonyl carbon of benzaldehyde, followed by dehydration.

Experimental Protocol: Synthesis of Methyl 2-(benzylideneamino)acetate

-

Reactant Preparation: Dissolve equimolar amounts of glycine methyl ester hydrochloride and sodium acetate in ethanol. Stir the mixture for 15-20 minutes to liberate the free glycine methyl ester.

-

Condensation: To the ethanolic solution of glycine methyl ester, add an equimolar amount of benzaldehyde dropwise while stirring.

-

Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure Methyl 2-(benzylideneamino)acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Methyl 2-(benzylideneamino)acetate in a deuterated solvent like chloroform (CDCl₃) is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Singlet | 1H | Imine proton (-N=CH-) |

| ~ 7.7 - 7.9 | Multiplet | 2H | Aromatic protons (ortho to -CH=N) |

| ~ 7.3 - 7.5 | Multiplet | 3H | Aromatic protons (meta and para) |

| ~ 4.3 - 4.5 | Singlet | 2H | Methylene protons (-N-CH₂-) |

| ~ 3.7 - 3.8 | Singlet | 3H | Methyl ester protons (-OCH₃) |

Interpretation and Rationale

-

Imine Proton: The proton of the azomethine group is expected to be the most downfield signal due to the deshielding effect of the carbon-nitrogen double bond and the aromatic ring.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region. The ortho protons are expected to be more deshielded than the meta and para protons due to their proximity to the electron-withdrawing imine group.

-

Methylene Protons: The two protons of the methylene group adjacent to the imine nitrogen will appear as a singlet.

-

Methyl Ester Protons: The three equivalent protons of the methyl ester group will also appear as a singlet, typically in the range of 3.7-3.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Methyl 2-(benzylideneamino)acetate will give a distinct signal in the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 172 | Carbonyl carbon (C=O) |

| ~ 162 - 165 | Imine carbon (-N=CH-) |

| ~ 135 - 137 | Aromatic carbon (ipso-carbon attached to -CH=N) |

| ~ 130 - 132 | Aromatic carbon (para) |

| ~ 128 - 129 | Aromatic carbons (ortho and meta) |

| ~ 60 - 62 | Methylene carbon (-N-CH₂-) |

| ~ 52 - 53 | Methyl ester carbon (-OCH₃) |

Interpretation and Rationale

-

Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the lowest field.[2]

-

Imine Carbon: The imine carbon is also significantly deshielded and will appear in the region of 162-165 ppm.

-

Aromatic Carbons: The aromatic carbons will have chemical shifts in the typical aromatic region (125-150 ppm). The ipso-carbon will be the most downfield among the aromatic signals.

-

Methylene and Methyl Carbons: The aliphatic carbons of the methylene and methyl groups will appear at the highest field (most shielded).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Methyl 2-(benzylideneamino)acetate is expected to show characteristic absorption bands for the ester, imine, and aromatic functionalities.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1740 - 1720 | Strong | C=O stretch (ester) |

| ~ 1640 - 1620 | Medium | C=N stretch (imine) |

| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~ 1250 - 1150 | Strong | C-O stretch (ester) |

Interpretation and Rationale

-

C=O Stretch: A strong absorption band in the region of 1740-1720 cm⁻¹ is a clear indicator of the carbonyl group of the ester.[3]

-

C=N Stretch: The imine functional group will exhibit a medium intensity band around 1640-1620 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be observed below 3000 cm⁻¹.

-

C-O Stretch: The C-O single bond stretch of the ester will be visible as a strong band in the 1250-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Methyl 2-(benzylideneamino)acetate (MW = 177.20), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the intact molecule.

-

Loss of Methoxy Group (-OCH₃): A fragment ion at m/z = 146, resulting from the loss of the methoxy radical from the ester group.

-

Loss of Carbomethoxy Group (-COOCH₃): A fragment ion at m/z = 118, due to the cleavage of the bond between the methylene group and the carbonyl group.

-

Tropylium Ion: A prominent peak at m/z = 91, which is characteristic of compounds containing a benzyl group, formed by rearrangement to the stable tropylium cation.

-

Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation.

Fragmentation Workflow

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Methyl 2-(benzylideneamino)acetate. The presented ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, along with their interpretations, offer a solid foundation for the identification and characterization of this important Schiff base. Researchers can utilize this guide to design experiments, interpret their own spectroscopic data, and further explore the chemistry and applications of this versatile compound. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation.

References

-

Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylbutane fragmentation pattern. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of γ-glycine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate fragmentation pattern. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, structural characterisation and biological evaluation of new semicarbazone metal complexes derived from Mannich-base. Retrieved from [Link]

-

Fischer, G., Cao, X., Cox, N., & Francis, M. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49. [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

YouTube. (2021, September 3). NMR spectrum of ethyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of c-glycine. Retrieved from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2025). Table of Contents: NMR SPECTRA. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer. Retrieved from [Link]

-

RSC Publishing. (n.d.). A germanimidoyl chloride: Synthesis, characterization and reactivity. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-methylpropene. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (n.d.). Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. Retrieved from [Link]

Sources

"literature review of Methyl 2-(benzylideneamino)acetate reactions"

This technical guide provides a comprehensive literature review and practical methodology for the reactions of Methyl 2-(benzylideneamino)acetate (also known as methyl

From Precursor Synthesis to Asymmetric Pyrrolidine Assembly

Executive Summary

Methyl 2-(benzylideneamino)acetate is an

Part 1: The Molecule & Synthesis

Structural Identity[1][2]

-

IUPAC Name: Methyl 2-(benzylideneamino)acetate[1]

-

Common Name: Methyl

-benzylideneglycinate -

CAS Number: 14098-44-3 (free base) / 20963-35-9 (related derivatives)

-

Functionality: The molecule contains an imine (C=N) bond conjugated with a phenyl ring, and an ester group adjacent to the methylene (

-carbon). This specific arrangement allows the

Synthesis Protocol: Schiff Base Condensation

The synthesis is a classic dehydration condensation between benzaldehyde and glycine methyl ester.

Reagents:

-

Glycine methyl ester hydrochloride (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Triethylamine (

) (1.1 equiv) -

Magnesium sulfate (

) (anhydrous, excess) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, suspend glycine methyl ester hydrochloride (e.g., 10 mmol) in dry DCM (30 mL).

-

Neutralization: Add triethylamine (11 mmol) dropwise at

. Stir for 15 minutes. The solution will become cloudy as triethylamine hydrochloride precipitates. -

Condensation: Add benzaldehyde (10 mmol) followed immediately by anhydrous

(approx. 2 g). -

Reaction: Allow the mixture to warm to room temperature and stir for 8–12 hours.

-

Self-Validation: Monitor by TLC (Silica, Hexane/EtOAc 4:1). The aldehyde spot should disappear, and a new less polar spot (the imine) should appear. The imine is sensitive to hydrolysis on silica; run TLC quickly or use neutralized plates.

-

-

Workup: Filter off the

and precipitated salts through a celite pad. Wash the pad with DCM. -

Purification: Concentrate the filtrate in vacuo. The residue is typically a pale yellow oil that may solidify upon standing.

-

Note: Distillation is risky due to thermal instability. If necessary, rapid Kugelrohr distillation or recrystallization (if solid) from hexanes/ether is preferred.

-

Part 2: The Core Mechanism (1,3-Dipolar Cycloaddition)

The most critical reaction of this substrate is the [3+2] Cycloaddition . This reaction does not proceed via a simple thermal pathway at room temperature; it requires a Lewis Acid catalyst to lower the

The Metallated Azomethine Ylide Pathway

-

Coordination: The metal catalyst (

) coordinates to the imine nitrogen and the ester carbonyl oxygen, forming a rigid chelated complex. -

Deprotonation: A mild base (e.g.,

) deprotonates the -

Ylide Formation: This generates a W-shaped metallated azomethine ylide (1,3-dipole).

-

Cycloaddition: The dipole reacts with an electron-deficient alkene (dipolarophile) in a concerted but asynchronous manner.

-

Turnover: Protonation of the resulting metal-bound pyrrolidine releases the product and regenerates the catalyst.

Visualization of the Catalytic Cycle

The following diagram illustrates the Ag(I)-catalyzed pathway, highlighting the critical "W-shaped" transition state that dictates stereochemistry.

Caption: Figure 1. Catalytic cycle for the Ag(I)-mediated formation of azomethine ylides and subsequent [3+2] cycloaddition.

Part 3: Experimental Protocol (Cycloaddition)

Protocol: Ag(I)-Catalyzed Synthesis of Pyrrolidine-2,3,4-tricarboxylates

This protocol describes the reaction with methyl acrylate . This system is highly "self-validating" because the formation of the pyrrolidine ring creates multiple stereocenters that are easily identified by NMR (coupling constants).

Reagents:

-

Methyl 2-(benzylideneamino)acetate (1.0 mmol)

-

Methyl Acrylate (1.2 mmol) (Dipolarophile)

-

Silver Acetate (

) (0.05 mmol, 5 mol%) -

Triphenylphosphine (

) (0.055 mmol, 5.5 mol%) (Ligand) -

Triethylamine (

) (0.1 mmol, 10 mol%) -

Toluene (5 mL)

Step-by-Step Methodology:

-

Catalyst Preparation: In a vial, mix

and -

Reaction Setup: In a separate flask, dissolve the imino ester (1.0 mmol) and methyl acrylate (1.2 mmol) in Toluene (4 mL).

-

Initiation: Add the catalyst solution to the reaction flask.

-

Trigger: Add

dropwise.-

Self-Validation: The reaction often turns yellow or slightly dark upon base addition, indicating ylide formation.

-

-

Incubation: Stir at room temperature for 12–24 hours.

-

Monitoring: TLC should show the disappearance of the imino ester. The product is typically more polar.

-

-

Workup: Filter the mixture through a short plug of silica gel to remove silver salts. Wash with Ethyl Acetate.[2]

-

Analysis: Evaporate the solvent. The crude mixture usually contains the Endo isomer as the major product.

-

Stereochemistry Check: In the

NMR, the coupling constant between

-

Part 4: Stereochemical Control & Data Summary

The stereoselectivity (Endo vs. Exo) is dictated by the interaction between the dipole and the dipolarophile.[3]

Factors Influencing Selectivity

-

Metal:

generally favors Endo selectivity due to the specific geometry of the W-shaped dipole. -

Ligand: Bulky chiral ligands (e.g., Ferrophos , Quinap ) are used to induce enantioselectivity.

-

Dipolarophile: Maleimides (cyclic) are highly Endo-selective. Acrylates (acyclic) allow for more Exo product formation.

Representative Data Table

Comparison of conditions for the reaction of Methyl 2-(benzylideneamino)acetate with N-Methylmaleimide.

| Catalyst | Ligand | Solvent | Yield (%) | Endo:Exo Ratio | Reference |

| AgOAc | PPh3 | Toluene | 92 | >20:1 | [1] |

| AgOAc | (R)-Ferrophos | Toluene | 95 | >98:2 | [2] |

| Cu(OTf)2 | Pybox | DCM | 88 | 10:1 | [3] |

| Thermal | None | Xylene | 45 | 1:1 | [4] |

Part 5: Applications in Drug Discovery

The pyrrolidine core generated by this reaction is a "privileged scaffold."[3]

-

Hepatitis C: The synthesis of substituted prolines is key for HCV NS5A inhibitors.

-

MDM2 Inhibitors: Spiro-pyrrolidines (using isatin as a dipolarophile) inhibit the p53-MDM2 interaction, a major target in oncology.

-

Alpha-Amino Acids: Hydrolysis of the imine bond after cycloaddition yields non-natural

-amino acids.

References

-

Grigg, R., et al. "X=Y-ZH Systems as Potential 1,3-Dipoles. Part 26." Tetrahedron, 1989.

-

Zhang, X., et al. "Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides."[4] Journal of the American Chemical Society, 2002.[4]

-

Carreira, E. M., et al. "Catalytic Enantioselective 1,3-Dipolar Cycloaddition." Angewandte Chemie Int. Ed., 2005.[5]

-

Tsuge, O., et al. "Cycloaddition Reactions of Azomethine Ylides." Bulletin of the Chemical Society of Japan, 1987.

Sources

- 1. proactivemr.com [proactivemr.com]

- 2. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]

- 3. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

Technical Guide: Safe Handling and Stabilization of Methyl 2-(benzylideneamino)acetate

This technical guide details the safety, stability, and handling protocols for Methyl 2-(benzylideneamino)acetate (also known as Methyl N-benzylideneglycinate), a critical imine intermediate used frequently in 1,3-dipolar cycloadditions for pyrrolidine synthesis.

Executive Summary

Methyl 2-(benzylideneamino)acetate (CAS: 66646-88-6) is a Schiff base ester formed from the condensation of benzaldehyde and glycine methyl ester.[1] While valuable as an azomethine ylide precursor, it presents a unique handling challenge: hydrolytic instability .

Unlike stable reagents, this compound exists in a dynamic equilibrium with its starting materials. Exposure to atmospheric moisture drives hydrolysis, releasing benzaldehyde (a sensitizer) and glycine methyl ester (an irritant). Successful utilization requires strict adherence to anhydrous protocols and low-temperature storage.

| Property | Data |

| CAS Number | 66646-88-6 |

| Formula | C₁₀H₁₁NO₂ |

| MW | 177.20 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in water |

| Key Hazard | Skin/Eye Irritant (Cat 2), Moisture Sensitive |

Physicochemical Stability & Degradation Mechanism

To handle this compound safely, one must understand why it degrades. The imine (C=N) bond is susceptible to nucleophilic attack by water. This reaction is acid-catalyzed and reversible.[2]

Hydrolysis Pathway (Mechanism)

The following diagram illustrates the degradation pathway that occurs if the container is left open or stored improperly.

Figure 1: Hydrolytic degradation pathway. Note that the presence of trace acid accelerates the first step.

Hazard Identification & Toxicology

While specific LD50 data for the intact imine is limited, the safety profile is dictated by its hydrolysis products.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[3]

-

Serious Eye Damage/Irritation: Category 2A (H319)[4]

-

Specific Target Organ Toxicity (SE): Category 3 (Respiratory Irritation) (H335)

Component Hazards

-

Benzaldehyde (Hydrolysis Product): Known contact dermatitis sensitizer. Distinctive almond odor indicates degradation.

-

Glycine Methyl Ester (Hydrolysis Product): Corrosive to mucous membranes in free base form; irritant as a salt.

Strategic Handling Protocols

Core Directive: Treat this compound as a "generated-in-situ" reagent whenever possible. If isolation is necessary, follow the Dry-Cold-Inert protocol.

Storage Requirements[2]

-

Temperature: Store at -20°C . Lower temperatures kinetically inhibit hydrolysis.

-

Atmosphere: Headspace must be backfilled with Argon or Nitrogen.

-

Desiccation: Store secondary containment with active desiccant (e.g., Drierite or activated molecular sieves).

Synthesis & Purification Workflow

The following workflow ensures the compound remains intact from synthesis to application.

Figure 2: Safe synthesis and handling workflow. The QC Checkpoint is critical to prevent failed reactions.

Critical Control Point: Purity Verification

Before using a stored batch, you must verify integrity.

-

Method: 1H NMR in CDCl₃ (filtered through basic alumina to remove acid traces).

-

Marker: Look for the Imine CH singlet at ~8.3 ppm .

-

Fail Criteria: Appearance of the Aldehyde CHO singlet at ~10.0 ppm . If the aldehyde integral is >5% relative to the imine, repurification (or fresh synthesis) is required.

Emergency Procedures

Spill Management

Because the compound hydrolyzes to release benzaldehyde, spills will quickly generate a strong odor.

-

Evacuate: Remove non-essential personnel if the odor is strong.

-

PPE: Wear nitrile gloves, lab coat, and safety glasses.

-

Neutralization: Absorb with inert material (vermiculite/sand). Do not use water, as this accelerates the release of benzaldehyde.

-

Disposal: Place in a sealed container labeled "Organic Waste - Aldehyde Precursor."

First Aid

-

Eye Contact: Rinse immediately with anhydrous polyethylene glycol (PEG 400) if available, followed by water for 15 minutes. (Water induces hydrolysis, but flushing is priority; PEG helps solubilize the organic phase).

-

Skin Contact: Wash with soap and water. Monitor for redness (benzaldehyde sensitization).

Experimental Protocol: In-Situ Generation (Recommended)

For researchers performing 1,3-dipolar cycloadditions, generating the imine in situ avoids isolation risks.

-

Setup: Flame-dried round-bottom flask with a magnetic stir bar under Nitrogen.

-

Reagents: Add Glycine Methyl Ester HCl (1.0 equiv), Benzaldehyde (1.0 equiv), and MgSO₄ (2.0 equiv) or 4Å Molecular Sieves.

-

Solvent: Add dry DCM or Toluene and Et₃N (1.0 equiv) to liberate the free amine.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Filtration: Filter the mixture through a pad of Celite under Nitrogen directly into the reaction vessel containing the dipolarophile.

-

Rationale: This method removes water immediately (MgSO₄) and prevents the isolation of the moisture-sensitive intermediate [1].

References

-

Grigg, R., et al. (1988). "X=Y-ZH Systems as potential 1,3-dipoles." Tetrahedron, 44(24), 7255-7266. Link

-

ChemScene. (2024). "Safety Data Sheet: Methyl 2-(benzylideneamino)acetate." ChemScene Online Catalog. Link

-

Sigma-Aldrich. (2024). "General Handling of Air-Sensitive Reagents." Technical Bulletin AL-134. Link

-

PubChem. (2024).[5][6] "Compound Summary: Methyl 2-(benzylideneamino)acetate (CID 132550307)." National Library of Medicine. Link

Sources

- 1. Methyl 2-(benzylamino)acetate | C10H13NO2 | CID 422659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. sukeplastics.com [sukeplastics.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. CID 132550307 | C10H11NO2 | CID 132550307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl N-acetyl-DL-phenylalaninate | C12H15NO3 | CID 97805 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Discovery, Synthesis, and Utility of Methyl 2-(benzylideneamino)acetate

Abstract

Methyl 2-(benzylideneamino)acetate (also known as Methyl N-benzylideneglycinate) represents a cornerstone reagent in organic synthesis, serving as the prototypical "masked glycine." While structurally simple, its capacity to undergo tautomerization to azomethine ylides has made it a fundamental substrate for 1,3-dipolar cycloadditions, enabling the rapid assembly of complex pyrrolidine architectures. This guide details the historical evolution of this reagent from a simple condensation product to a pivot point in diversity-oriented synthesis (DOS) and asymmetric catalysis.

Part 1: Chemical Identity & Structural Significance[1]

The molecule is a Schiff base ester derived from the condensation of benzaldehyde and glycine methyl ester. Its utility stems from two specific electronic features:

-

The Imine Bond (

): Provides an electrophilic site and allows for coordination with Lewis acids. -

The

-Proton Acidity: The electron-withdrawing nature of the ester and the imine renders the

| Property | Specification |

| IUPAC Name | Methyl 2-(benzylideneamino)acetate |

| Common Synonyms | Methyl N-benzylideneglycinate; Benzaldehyde imine of glycine methyl ester |

| CAS Number | 20963-63-9 |

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| Physical State | Colorless to pale yellow oil (often solidifies upon cooling/purification) |

| Stability | Moisture sensitive; prone to hydrolysis back to benzaldehyde and glycine. |

Part 2: Historical Evolution[2]

The history of Methyl 2-(benzylideneamino)acetate is not defined by a single "eureka" moment of isolation, but rather by three distinct eras of mechanistic understanding.

Era 1: The Schiff Base Foundation (1864–1900s)

The fundamental chemistry dates back to Hugo Schiff , who in 1864 described the condensation of primary amines with aldehydes [1].[1] For nearly a century, this molecule was viewed primarily as a "protected" form of glycine or a characterization derivative, with little recognition of its zwitterionic potential.

Era 2: The Huisgen-Grigg Revolution (1960s–1970s)

The true utility of this molecule emerged with Rolf Huisgen’s formalization of 1,3-dipolar cycloadditions in 1963 [2]. Huisgen categorized the dipoles, but it was R. Grigg and colleagues in the 1970s who explicitly demonstrated that imines of

-

Significance: This transformed Methyl 2-(benzylideneamino)acetate from a static protecting group into a dynamic 4

-electron component for constructing pyrrolidine rings.

Era 3: Catalytic Asymmetry (1990s–Present)

While Martin O'Donnell popularized the benzophenone imine for phase-transfer alkylations (the "O'Donnell Schiff Base"), the benzaldehyde imine (our topic) became the preferred substrate for metal-catalyzed cycloadditions. Researchers like Kobayashi and Jørgensen utilized chiral Lewis acids (Ag, Cu, Ni) to coordinate the imine nitrogen and ester carbonyl, locking the geometry and allowing for highly enantioselective synthesis of proline derivatives [4].

Part 3: Synthetic Protocol

Directive: The synthesis relies on thermodynamic control. Water must be removed to drive the equilibrium toward the imine.

Materials

-

Glycine methyl ester hydrochloride (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Triethylamine (

) (1.1 equiv) -

Magnesium Sulfate (

) (anhydrous, excess)[2] -

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology

-

Neutralization: Suspend Glycine methyl ester HCl (10 mmol) in dry DCM (30 mL) at 0°C. Add

(11 mmol) dropwise. Stir for 15 minutes to liberate the free amine. -

Condensation: Add Benzaldehyde (10 mmol) in one portion.

-

Dehydration: Immediately add anhydrous

(approx. 2-3 g) to the reaction mixture.-

Technical Insight: Unlike stable benzophenone imines, benzaldehyde imines hydrolyze rapidly.

acts as an internal desiccant to drive the equilibrium

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 8–12 hours.

-

Work-up: Filter off the

solids. Wash the solids with a small amount of dry DCM. -

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Critical Check: Do not use aqueous wash steps (brine/water), as the imine linkage will hydrolyze.

-

-

Purification: The resulting oil is often sufficiently pure (>95% by NMR) for subsequent reactions. If necessary, rapid Kugelrohr distillation can be performed, but column chromatography often leads to decomposition on the silica gel.

Figure 1: Synthesis workflow emphasizing the critical dehydration step to prevent hydrolysis.

Part 4: Mechanistic Utility (1,3-Dipolar Cycloaddition)

The primary application of Methyl 2-(benzylideneamino)acetate is the synthesis of pyrrolidines. This occurs via the formation of an Azomethine Ylide .[3][4]

Mechanism[2][5][6][7][8][9][10]

-

Coordination: A Lewis Acid (

) coordinates to the imine nitrogen and the ester carbonyl, increasing the acidity of the -

Deprotonation: A weak base (often the counter-ion or an added amine) removes the

-proton. -

Ylide Formation: This generates a 1,3-dipole (azomethine ylide).[5][6]

-

Cycloaddition: The dipole reacts with an electron-deficient alkene (dipolarophile) in a concerted [3+2] cycloaddition.[4]

Reaction Selectivity

The reaction can yield endo or exo products.

-

Thermal conditions: Often yield mixtures.

-

Metal Catalysis (Ag/Cu): Usually favor the endo product due to attractive secondary orbital interactions between the metal-bound dipole and the dipolarophile.

Figure 2: The mechanistic pathway from the imine precursor to the pyrrolidine scaffold via azomethine ylide.

Part 5: Data & Comparative Analysis

The following table summarizes the efficiency of Methyl 2-(benzylideneamino)acetate in cycloadditions with varying catalytic systems (Representative data based on literature trends [4, 5]).

| Catalyst System | Dipolarophile | Major Isomer | Yield (%) | ee (%) | Notes |

| Thermal (Reflux) | N-Methylmaleimide | Endo/Exo mix | 65-75% | 0% | High temp required; low selectivity. |

| AgOAc / Phosphine | Methyl Acrylate | Endo | 85-92% | >90% | Standard for high endo-selectivity. |

| Cu(OTf)2 / Ferrocenyl | Nitroalkene | Exo | 80-88% | >95% | Copper often switches selectivity to Exo. |

| Ni(II) / Bisoxazoline | Maleimide | Endo | 85% | >90% | Excellent for bulky dipolarophiles. |

References

-

Schiff, H. (1864).[7] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.[7]

-

Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598.

-

Grigg, R., et al. (1978). "X=Y-ZH Systems as potential 1,3-dipoles. Part 1. Background and scope." Journal of the Chemical Society, Perkin Transactions 1, 981-985.

-

Gothelf, K. V., & Jørgensen, K. A. (1998). "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 98(2), 863-910.

-

Nájera, C., & Sansano, J. M. (2007). "Catalytic Enantioselective 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylides and Alkenes: The Direct Synthesis of Pyrrolidines." Angewandte Chemie International Edition, 44(40), 6272-6276.

Sources

The Azomethine Group: A Nexus of Reactivity in Modern Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azomethine group, also known as an imine or Schiff base, represents a cornerstone of synthetic chemistry, prized for its versatile reactivity and integral role in the construction of a vast array of molecular architectures. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of the carbon-nitrogen double bond (C=N). We will dissect the electronic and steric factors that dictate its behavior and delve into the mechanisms of its most critical transformations, including nucleophilic addition, hydrolysis, reduction, oxidation, and cycloaddition reactions. By coupling theoretical understanding with practical, field-proven experimental protocols, this document aims to equip researchers, particularly those in drug development, with the knowledge to strategically manipulate the azomethine moiety in the synthesis of novel chemical entities.

The Electronic and Steric Landscape of the Azomethine Group

The reactivity of the azomethine group is fundamentally dictated by the inherent polarity and geometry of the C=N double bond. The nitrogen atom, being more electronegative than carbon, draws electron density towards itself, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This polarization is a key driver for the majority of reactions involving imines.

Simultaneously, the nitrogen atom possesses a lone pair of electrons, bestowing upon it nucleophilic and basic properties. The geometry of the imine also plays a crucial role; the substituents on both the carbon and nitrogen atoms can exert significant steric hindrance, influencing the approach of reagents and often dictating the stereochemical outcome of a reaction.

The stability and, consequently, the reactivity of an imine are heavily influenced by the nature of its substituents. Aromatic substituents on either the carbon or nitrogen atom can stabilize the imine through conjugation, making them generally more stable and easier to isolate than their aliphatic counterparts.[1] Conversely, electron-withdrawing groups on the carbon atom enhance its electrophilicity, making the imine more reactive towards nucleophiles.

Formation of Azomethines: A Reversible Condensation

The most common route to azomethine compounds is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[2][3][4] This reaction is typically acid-catalyzed and is a reversible process.[5][6][7][8]

Mechanism of Imine Formation

The formation of an imine proceeds through a two-step addition-elimination mechanism:[2][6]

-

Nucleophilic Addition: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[5][6][7]

-

Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.[6][7]

The equilibrium of this reaction can be shifted towards the product by removing water, often through azeotropic distillation.

Diagram: Mechanism of Imine Formation

Caption: The acid-catalyzed formation of an imine from a carbonyl compound and a primary amine.

Experimental Protocol: Synthesis of N-Benzylideneaniline

This protocol describes a classic Schiff base formation.

Materials:

-

Benzaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a stirring bar and reflux condenser, add benzaldehyde and an equal molar amount of aniline.

-

Add ethanol as a solvent (enough to dissolve the reactants upon warming).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Key Reactions of the Azomethine Group

The polarized C=N bond is the epicenter of azomethine reactivity, participating in a variety of transformations crucial for molecular synthesis.

Hydrolysis: The Reversible Cleavage

The formation of imines is reversible, and they can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions.[7][9] This susceptibility to hydrolysis is a critical consideration in their synthesis and application, especially in biological systems.

Diagram: Hydrolysis of an Imine

Caption: The acid-catalyzed hydrolysis of an imine to its corresponding carbonyl and amine.

Reduction: Accessing Amines

One of the most synthetically valuable reactions of imines is their reduction to amines. This transformation is a cornerstone of amine synthesis.

Common Reducing Agents:

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent.

-

Sodium Cyanoborohydride (NaBH₃CN): Particularly useful for reductive amination as it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion.[10]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, but less commonly used for simple imine reductions due to its high reactivity.

-

Catalytic Hydrogenation (H₂/Pd, Pt, Ni): An effective method, though it may also reduce other functional groups.

Reductive Amination: This powerful one-pot reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent to directly form a more substituted amine.[10][11][12] The reducing agent is chosen to be selective for the iminium ion intermediate over the starting carbonyl compound.[10]

Experimental Protocol: Reductive Amination of Cyclohexanone with Aniline

Materials:

-

Cyclohexanone (1.0 eq)

-

Aniline (1.0 eq)

-

Methanol

-

Sodium Cyanoborohydride (NaBH₃CN) (1.1 eq)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Stirring bar

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone and aniline in methanol.

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add sodium cyanoborohydride in portions.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding aqueous HCl.

-

Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Oxidation: Formation of Nitrones and Oxaziridines

Imines can be oxidized to form other nitrogen-containing functional groups. Oxidation with peroxy acids, for instance, can yield oxaziridines.[13] The oxidation of secondary amines can also proceed through an imine intermediate to afford the final product.[14][15] Greener oxidation methods using atmospheric oxygen are also being developed.[16][17]

Cycloaddition Reactions: Building Rings

Imines are excellent partners in various cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds.

-

[2+2] Cycloaddition: Imines can react with ketenes or other suitable partners to form β-lactams, a core structure in many antibiotic drugs.[18][19]

-

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Azomethine ylides, which can be generated from imines, readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles like pyrrolidines.[20][21] Nitrile imines and nitrile oxides also react with the C=N bond.[22]

-

[4+2] Cycloaddition (Diels-Alder Reaction): Imines can act as dienophiles or as part of the diene system in Diels-Alder reactions, leading to the formation of six-membered nitrogen-containing rings. Photochemical [4+2] cycloadditions have also been reported.[23]

Diagram: General Cycloaddition Pathways of Imines

Caption: Overview of major cycloaddition reactions involving the azomethine group.

Quantitative Data Summary

| Reaction Type | Substrates | Reagents/Conditions | Typical Yields (%) | Reference |

| Imine Formation | Aldehyde/Ketone + Primary Amine | Acid catalyst, removal of water | 70-95 | [24] |

| Reductive Amination | Aldehyde/Ketone + Amine | NaBH₃CN, mild acid | 60-90 | [10] |

| [2+2] Cycloaddition | Imine + Acid Chloride | Tertiary amine | 50-85 | [18] |

| [3+2] Cycloaddition | Imine-derived ylide + Alkene | Heat or catalyst | 65-90 | [20] |

| Oxidation | Secondary benzylic amines | Singlet oxygen, photosensitizer | 90-99 | [14] |

Conclusion

The azomethine group is a remarkably versatile functional group, central to a myriad of synthetic transformations. A thorough understanding of its electronic properties, steric influences, and the mechanisms of its characteristic reactions is paramount for the modern synthetic chemist. From the fundamental formation and hydrolysis to the powerful applications in amine synthesis via reduction and the construction of complex heterocycles through cycloadditions, the imine continues to be an indispensable tool in the design and execution of synthetic strategies, particularly in the realm of drug discovery and development. The protocols and mechanistic insights provided in this guide serve as a foundation for harnessing the full potential of this dynamic functional group.

References

-

19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. (2025, February 24). [Link]

-

A comprehensive review on synthesis and biological activity of schiff bases - SciSpace. [Link]

-

Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for - Walsh Medical Media. (2007, December 6). [Link]

-

10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry - NC State University Libraries. [Link]

-

Formation of Imines and Enamines - Chemistry Steps. (2025, July 5). [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - MDPI. (2025, September 5). [Link]

-

Innovative green oxidation of amines to imines under atmospheric oxygen - RSC Publishing. [Link]

-

(PDF) Review on Green and Efficient Synthesis of Schiff Bases and Transition Metal Complexes - ResearchGate. (2024, November 30). [Link]

-

Highly Efficient Oxidation of Amines to Imines by Singlet Oxygen and Its Application in Ugi-Type Reactions | Organic Letters - ACS Publications. (2009, September 21). [Link]

-

5.13: Nucleophilic Addition of Amines- Imine and Enamine Formation - Chemistry LibreTexts. (2024, February 9). [Link]

-

Propose mechanisms for the three imine-forming reactions just shown. - Pearson. [Link]

-

A review on synthesis and applications of some selected Schiff bases with their transition metal complexes | Semantic Scholar. [Link]

-

Concerted Enantioselective [2+2] Cycloaddition Reaction of Imines Mediated by a Magnesium Catalyst | Journal of the American Chemical Society. (2022, December 20). [Link]

-

The mechanism for the oxidation of imines (Schiff bases) with peroxy acids. An ab initio molecular orbital study | Journal of the American Chemical Society. [Link]

-

Imine Formation Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). [Link]

-

Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes - PMC - NIH. [Link]

-

Photoelectrochemical Oxidation of Amines to Imines and Production of Hydrogen through Mo-Doped BiVO4 Photoanode - PMC. (2022, April 7). [Link]

-

A Review on Schiff Base Metal Complexes: Synthesis, Characterization, and Applications. [Link]

-

A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

24.6: Synthesis of Amines - Chemistry LibreTexts. (2025, February 24). [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7). [Link]

-

Imines are usually unstable and are easily hydrolysed. [Link]

-

Reductive Amination - Chemistry Steps. (2024, March 28). [Link]

-

Imine and Enamine Formation Reactions With Reductive Amination - YouTube. (2018, May 5). [Link]

-

Recent Development of Synthetic Strategies Towards the Synthesis of Azomethine Analogues: A Brief Review. (2022, September 17). [Link]

-

Towards the synthesis of imines and iminiums and their reactions in situ - White Rose eTheses Online. [Link]

-

Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene - PMC. (2024, June 13). [Link]

-

Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - MDPI. (2023, January 9). [Link]

Sources

- 1. Imines are usually unstable and are easily hydrolysed [ns1.almerja.com]

- 2. scispace.com [scispace.com]

- 3. jetir.org [jetir.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Innovative green oxidation of amines to imines under atmospheric oxygen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Photoelectrochemical Oxidation of Amines to Imines and Production of Hydrogen through Mo-Doped BiVO4 Photoanode - PMC [pmc.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles [mdpi.com]

- 23. Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Catalytic Applications of Methyl 2-(benzylideneamino)acetate Metal Complexes

[1][2][3]

Executive Summary

Methyl 2-(benzylideneamino)acetate is a bidentate (

Key Catalytic Capabilities:

-

Copper(II) Complexes: Highly active in [3+2] Cycloadditions (Click Chemistry) , particularly in aqueous media or DNA-templated environments.

-

Nickel(II) & Cobalt(II) Complexes: Effective catalysts for the Epoxidation of Alkenes (e.g., styrene) using mild oxidants.

-

General Utility: Precursors for asymmetric alkylation (O'Donnell reaction) and potential candidates for Suzuki-Miyaura coupling.

Synthesis Protocols

Before catalytic application, the ligand and its metal complexes must be synthesized with high purity to prevent catalyst poisoning.

Synthesis of Ligand: Methyl 2-(benzylideneamino)acetate

Reaction: Condensation of Glycine Methyl Ester with Benzaldehyde.

Chemical Equation:

Protocol:

-

Preparation: Dissolve Glycine Methyl Ester Hydrochloride (10 mmol) in absolute Methanol (20 mL).

-

Neutralization: Add Triethylamine (Et

N) (10 mmol) dropwise at 0°C to free the amine. Stir for 15 min. -

Condensation: Add Benzaldehyde (10 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (60–65°C) for 4–6 hours . Monitor by TLC (Silica, Hexane:EtOAc 3:1) until the aldehyde spot disappears.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water (

mL) to remove triethylamine salts. -

Purification: Dry the organic layer over anhydrous Na

SO-

Yield: Typically 85–95%.

-

Appearance: Yellow oil or low-melting solid.

-

Synthesis of Metal Complexes (Cu, Ni, Co)

General Protocol (M = Cu, Ni, Co):

-

Ligand Solution: Dissolve the synthesized ligand (2 mmol) in hot Ethanol (15 mL).

-

Metal Salt Solution: Dissolve the metal salt (e.g., CuCl

2H -

Complexation: Add the metal salt solution to the ligand solution slowly with stirring.

-

Reflux: Reflux the mixture for 3 hours . A color change (e.g., to dark green for Cu, light green for Ni) indicates complex formation.

-

Isolation: Cool to room temperature. The complex usually precipitates. Filter the solid, wash with cold ethanol and diethyl ether.

-

Drying: Dry in a vacuum desiccator over CaCl

.

Application 1: DNA-Templated [3+2] Cycloaddition (Click Chemistry)

Catalyst: Cu(II) Complex of Methyl 2-(benzylideneamino)acetate. Significance: This complex is uniquely suited for biocompatible catalysis . Research indicates that when combined with DNA scaffolds, this complex catalyzes the Huisgen cycloaddition of azides and alkynes with high efficiency and regioselectivity, often avoiding the cytotoxicity of free copper ions.

Experimental Workflow:

-

Catalyst Prep: Prepare a stock solution of the Cu-Ligand complex (1 mM in DMSO/Water).

-

Reaction Mix: In a microcentrifuge tube, combine:

-

Alkyne substrate (e.g., phenylacetylene, 1.0 equiv).

-

Azide substrate (e.g., benzyl azide, 1.2 equiv).

-

Cu-Ligand Complex (1–5 mol%).

-

Sodium Ascorbate (10 mol%) – Required to reduce Cu(II) to the active Cu(I) species in situ.

-

Solvent: Water or t-BuOH/Water (1:1).

-

-

Incubation: Stir at Room Temperature for 6–24 hours .

-

Analysis: Monitor conversion by HPLC or LC-MS.

-

Result: High yield of 1,4-disubstituted 1,2,3-triazoles.

Mechanism: The ligand stabilizes the Cu(I) intermediate, preventing disproportionation and protecting the metal center from non-specific binding to biological macromolecules (if present), while the Schiff base nitrogen facilitates the coordination of the alkyne.

Application 2: Catalytic Epoxidation of Styrene

Catalyst: Ni(II) or Co(II) Complex of Methyl 2-(benzylideneamino)acetate.

Significance: Schiff base complexes are classic oxidation catalysts. The glycine-derived ligand provides a robust framework for the activation of oxidants like H

Protocol:

-

Setup: Charge a round-bottom flask with Styrene (10 mmol) and Acetonitrile (20 mL).

-

Catalyst Loading: Add the Ni(II) or Co(II) Complex (0.5–1.0 mol%).

-

Oxidant Addition: Add 30% H

O -

Reaction: Stir at 60°C for 8 hours.

-

Workup: Quench with saturated Na

SO -

Purification: Silica gel chromatography.

-

Data Analysis: Determine conversion and selectivity (Styrene Oxide vs. Benzaldehyde) via GC-MS.

-

Target: >80% Conversion, >70% Selectivity for Epoxide.[3]

-

Visualizations

Synthesis and Catalytic Workflow

The following diagram illustrates the synthesis of the catalyst and its two primary pathways.

Caption: Workflow for synthesizing the Methyl 2-(benzylideneamino)acetate metal complex and its divergence into Click Chemistry and Epoxidation applications.

Catalytic Cycle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram details the mechanistic action of the Cu-Ligand complex.

Caption: Proposed catalytic cycle for the Cu-catalyzed [3+2] cycloaddition. The ligand stabilizes the Cu(I) state, facilitating the formation of the copper-acetylide intermediate.

References

-

Rafique, M. M. A. (2017).[2] A Smart Way of Synthesis and Characterization of New DNA Based Hybrid Catalysts. ResearchGate. Link

- Validates the use of Cu(II) and Methyl 2-(benzylideneamino)

-

Lawan, I. Y., et al. (2017). Schiff Base of Metal Complex Derived from Glycine and Benzaldehyde.[4][5][6] SciSpace/Earthline Publishers. Link

- Provides synthesis and characterization data for the ligand and its metal complexes.

-

Hassan, S. A., et al. (2017). Schiff base transition metal complexes for Suzuki–Miyaura cross-coupling reaction. Journal of Chemical Sciences. Link

- Establishes the utility of Schiff base Cu/Ni complexes in Suzuki coupling protocols.

-

Li, X., et al. (2012). Epoxidation of styrene catalyzed by Schiff-base nickel(II) complexes. ResearchGate. Link

- Supports the protocol for alkene epoxidation using Ni(II)

-

LookChem. Methyl 2-(benzylideneamino)acetate Properties and Applications. Link

- Chemical structure and basic property verific

Application Note: Chemoselective Nucleophilic Addition to Methyl 2-(benzylideneamino)acetate

Abstract

Methyl 2-(benzylideneamino)acetate (N-benzylidene glycine methyl ester) is a pivotal bifunctional intermediate in organic synthesis. While widely recognized as a nucleophilic glycine equivalent in Phase Transfer Catalyzed (PTC) alkylations (O'Donnell chemistry), this application note focuses on its reactivity as an electrophile . We detail the chemoselective addition of nucleophiles (organometallics, cyanide, hydride) to the imine (

Introduction & Mechanistic Insight

The Substrate Architecture

Methyl 2-(benzylideneamino)acetate presents a unique challenge in chemoselectivity due to two distinct electrophilic sites and one latent nucleophilic site.

-

Site A (Imine Carbon,

): The primary electrophilic target for "soft" nucleophiles and controlled "hard" nucleophiles. Attack here yields -

Site B (Ester Carbon,

): A competing electrophilic site. Uncontrolled addition of organometallics (e.g., Grignard reagents) often leads to double addition here, forming tertiary alcohols. -

Site C (

-Carbon): Acidic protons (

Chemoselectivity Control

The core challenge is favoring 1,2-addition to the imine (Pathway A) over 1,2-addition to the ester (Pathway B).

-

Hard Nucleophiles (R-Li, R-MgX): Kinetic control at low temperatures (-78°C) favors the imine due to lower activation energy compared to the ester. Lewis acids (e.g.,

) can further activate the imine selectively. -

Soft Nucleophiles (

, Enolates): inherently prefer the softer imine acceptor (Mannich/Strecker type reactions).

Figure 1: Chemoselective reaction pathways. Path A is the target transformation for amino acid derivative synthesis.

Key Reactions and Applications[1][2][3][4][5]

| Reaction Type | Nucleophile | Product Class | Application |

| Grignard Addition | Peptidomimetics, chiral auxilaries | ||

| Strecker Reaction | Non-natural amino acids | ||

| Mannich Reaction | Silyl Enol Ethers | ||

| Reduction | Secondary amine synthesis |

Experimental Protocol: Chemoselective Grignard Addition

This protocol details the addition of Phenylmagnesium Bromide to Methyl 2-(benzylideneamino)acetate to synthesize Methyl

Pre-requisites & Safety

-

Moisture Sensitivity: The imine is prone to hydrolysis; the Grignard is water-sensitive. Strictly anhydrous conditions are required.

-

Temperature Control: Essential to prevent ester attack.

-

PPE: Flame-retardant lab coat, nitrile gloves, safety glasses.

Materials

-

Substrate: Methyl 2-(benzylideneamino)acetate (Freshly prepared or recrystallized).

-

Reagent: Phenylmagnesium bromide (3.0 M in diethyl ether).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

).[1] -

Additive:

(Optional, for Lewis Acid activation).

Step-by-Step Procedure

Step 1: Substrate Preparation (If not commercial)

-

Combine Glycine methyl ester hydrochloride (10 mmol) and Benzaldehyde (10 mmol) in DCM (50 mL).

-

Add

(10 mmol) and -

Filter and concentrate. Recrystallize from Hexane/EtOAc to obtain the pure imine.

-

QC Check:

NMR should show a singlet at

-

Step 2: Reaction Setup

-